molecular formula C6H10O4 B093915 Ethylene glycol diacetate CAS No. 111-55-7

Ethylene glycol diacetate

Cat. No.: B093915
CAS No.: 111-55-7
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ethylene Glycol Diacetate (EGDA) is an acetic acid ester of ethylene glycol . It primarily targets polymer particles and silicates . It is widely used as a hardener for silicates . In the agricultural industry, it is utilized as a solvent for pesticides and herbicides .

Mode of Action

EGDA acts as a coalescing agent in water-based coatings . It promotes film formation and fusion of polymer particles, resulting in improved coating quality, adhesion, and durability . When EGDA reacts with aqueous acids, it liberates heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Biochemical Pathways

EGDA can be used as an acyl donor for the in situ generation of peracetic acid, during the chemoenzymatic synthesis of caprolactone . It may also be employed as a precursor for the enzymatic synthesis of poly (ethylene glutarate) .

Pharmacokinetics

It is known that egda is a slow-evaporating solvent . Its vapor density is 5.04 (vs air), and it has a vapor pressure of 0.2 mmHg at 20 °C .

Result of Action

The result of EGDA’s action is the formation of a hardened, durable coating with improved quality and adhesion . In the agricultural industry, it helps in the effective application of pesticides and herbicides .

Action Environment

The action of EGDA can be influenced by environmental factors such as temperature and the presence of aqueous acids . For instance, its reaction with aqueous acids liberates heat and can lead to a vigorous, exothermic reaction with strong oxidizing acids . Furthermore, its autoignition temperature is 899 °F , indicating that it can ignite under high-temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol diacetate is primarily synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically occurs in the presence of an acidic catalyst, such as sulfuric acid or phosphoric acid, to promote the esterification process . The reaction can be represented by the following equation: [ \text{CH}_3\text{COOH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OOCCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the esterification reaction is often carried out under azeotropic conditions to facilitate the removal of water, which drives the reaction to completion . The crude product obtained from the reaction is then subjected to refining and purification processes, such as distillation, to achieve high purity this compound . Supported ionic liquids can also be used as catalysts to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reactions with acids and bases.

Common Reagents and Conditions:

    Acidic Catalysts: Sulfuric acid, phosphoric acid

    Basic Catalysts: Sodium hydroxide, potassium hydroxide

    Solvents: Water, alcohols

Major Products Formed:

    Hydrolysis: Ethylene glycol and acetic acid

    Transesterification: Various esters depending on the alcohol used

Properties

IUPAC Name

2-acetyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-83-1
Record name Polyethylene glycol diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0026880
Record name 1,2-Ethanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley]
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Ethanediol, 1,2-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol diacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5214
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup)
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1)
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene glycol diacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5214
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQ

CAS No.

111-55-7
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycol diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYLENE GLYCOL DIACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediol, 1,2-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-24 °F (NTP, 1992), -31 °C
Record name ETHYLENE GLYCOL DIACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8661
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL DIACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a reactor similar to that described in Example 1 were added 3.3 g (20 millimoles) of potassium iodide, 1 ml (10 millimoles) of nitric acid, 0.5 g of activated carbon prepared from coconut shells (manufactured by Dai-ichi Carbon Industries Company) and 80 ml of acetic acid. The flask was set up in an oil bath maintained at 65° C. A gas mixture comprising by volume 8.5% of oxygen, 80% of nitrogen and 11.5% of ethylene was fed through the reaction mixture at a rate of 1.15 standard liters per hour with continuous stirring of the reaction mixture. At the conclusion of the one hour reaction period, the conversion of ethylene was 90%. The combined yields of EGDA and EGMA were 95% based on the reacted ethylene. Trace amounts of EDA and AcH were detected as by-products.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylene glycol diacetate
Reactant of Route 2
Reactant of Route 2
Ethylene glycol diacetate
Reactant of Route 3
Reactant of Route 3
Ethylene glycol diacetate
Reactant of Route 4
Reactant of Route 4
Ethylene glycol diacetate
Reactant of Route 5
Reactant of Route 5
Ethylene glycol diacetate
Reactant of Route 6
Reactant of Route 6
Ethylene glycol diacetate
Customer
Q & A

Q1: What is the molecular formula and weight of ethylene glycol diacetate?

A1: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol.

Q2: Are there any studies on the conformational preferences of EGDA?

A2: Yes, computational studies have explored the conformational preferences of EGDA in the gas phase and in solvents like water and carbon tetrachloride. These studies utilized methods like ab initio quantum mechanical calculations at the HF/6-31G(d) and MP2/6-31G(d) levels and the self-consistent reaction-field model. The results indicated that the lowest energy conformation for EGDA is the TGG'T conformation, stabilized by the "folding of methylene units" and the gauche oxygen effect. []

Q3: What spectroscopic data is available for this compound?

A3: While specific spectroscopic data wasn't detailed in the provided research, common characterization techniques include NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry.

Q4: How does the presence of this compound affect the properties of foundry sands?

A4: Research suggests that adding this compound to water glass-containing foundry sands can enhance their knocking out properties. This improvement is attributed to the new additive "B," composed of modified polyalcohols. []

Q5: Can this compound be used as a reagent in organic synthesis?

A5: Yes, research shows that this compound can be used for the catalytic hydroxyethylation of phenols. This method offers a safer and more sustainable alternative to using ethylene oxide, a toxic reagent. []

Q6: Can this compound be produced from synthesis gas?

A6: Yes, researchers have demonstrated the selective production of C2-oxygenate esters, including this compound, directly from synthesis gas. This process utilizes mixed metal homogeneous catalysts containing ruthenium and rhodium, along with promoters like nitrogen-containing bases or alkali metal cations, in acetic acid solvent. []

Q7: Have there been computational studies on the rotational energy barrier of this compound?

A7: Yes, studies have compared the C-C glycol bond rotational energy in this compound using both the semi-empirical AM1 method and ab initio methods with an STO-3G basis set. The results differed significantly depending on the method used, highlighting the importance of choosing the appropriate computational approach. The study revealed a parameterization issue with the AM1 method when applied to compounds with only two carbons between two electronegative oxygen atoms. []

Q8: Have there been any studies investigating the production of this compound as a byproduct in other reactions?

A8: Yes, there have been mechanistic studies using computational methods to investigate the production of this compound as a byproduct. Specifically, researchers have used density functional theory (DFT) calculations to study its formation during the ethylene vapor phase process for vinyl acetate on a PdAu(100) surface. []

Q9: What are some applications of this compound?

A9: this compound finds applications in various fields:

  • Foundry Industry: Used in water glass-containing foundry sands to improve knocking out properties. []
  • Chemical Synthesis: Serves as a safer, sustainable substitute for ethylene oxide in the hydroxyethylation of phenols. []

Q10: Can this compound be used to produce terephthalic acid (TPA) from waste polyethylene terephthalate (PET)?

A10: Yes, a study demonstrated that acetolysis of waste PET in acetic acid using this compound can yield high-purity TPA and EGDA. This method is particularly beneficial as acetic acid can dissolve or decompose contaminants like dyes and additives, facilitating the crystallization of pure TPA. The produced EGDA can be further utilized by hydrolyzing it to ethylene glycol or directly polymerizing it with TPA to create PET, thereby achieving a closed-loop recycling process. []

Q11: What are the known toxicological effects of this compound?

A11: While EGDA itself has limited toxicity data, its hydrolysis product, ethylene glycol, is known to be toxic. It's crucial to handle EGDA with care and avoid exposure.

Q12: Are there any known toxicological effects of ethylene glycol alkyl ethers?

A12: Studies in Japan have investigated the toxicity of ethylene glycol alkyl ethers. Research has shown that some of these compounds, such as ethylene glycol monomethyl ether (EGM) and ethylene glycol dimethyl ether (EGdM), can cause testicular atrophy and have embryotoxic effects in mice. The severity of these effects varies depending on the specific chemical structure of the ether. []

Q13: How does the use of waste-derived this compound compare to traditional petroleum-based routes in terms of environmental impact?

A13: Life-cycle assessment studies show that using waste-derived EGDA in the acetolysis of PET for TPA production significantly reduces the environmental impact compared to petroleum-based methods. Under optimal conditions, this method can reduce global warming potential by 67% and non-renewable energy use by 77%. These figures highlight the potential of waste-derived EGDA in contributing to more sustainable chemical production processes. []

Q14: Are there analytical methods to quantify this compound?

A14: Gas chromatography, often coupled with flame ionization detection (GC-FID), is a common method for quantifying EGDA. This technique is particularly useful in analyzing the products of reactions involving EGDA. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.